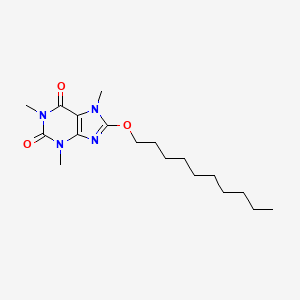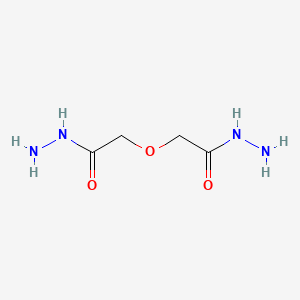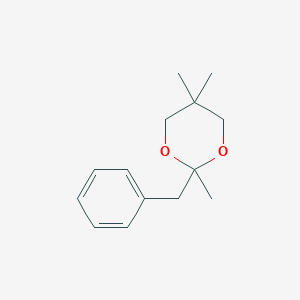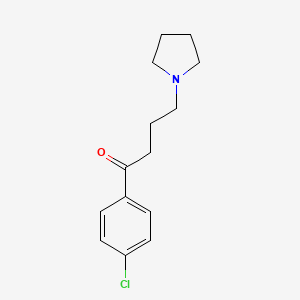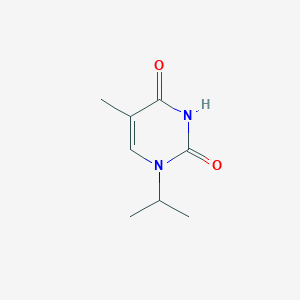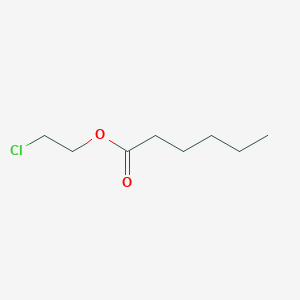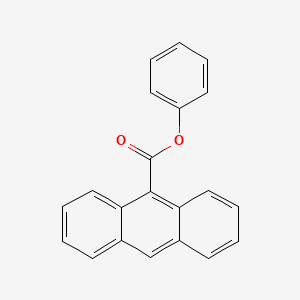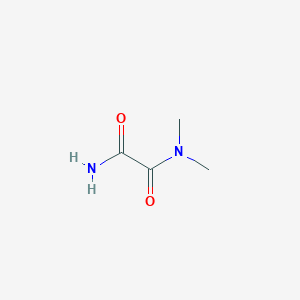
N,N-Dimethyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyloxalamide is an organic compound with the molecular formula C₄H₈N₂O₂. It is a derivative of oxalic acid where both amide groups are substituted with methyl groups. This compound is known for its use as a protecting group in organic synthesis, particularly in the synthesis of nucleic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Dimethyloxalamide can be synthesized through the reaction of oxalic acid with dimethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for optimizing the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyloxalamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxamides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions where the amide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxylamine or hydrazine can be used under mild acidic or basic conditions.
Major Products
Oxidation: Produces oxamides.
Reduction: Produces primary amines.
Substitution: Produces substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyloxalamide is widely used in scientific research, particularly in the field of nucleic acid synthesis. It serves as a protecting group for amine functions in purine and pyrimidine deoxyribonucleosides, which are essential for the development of synthetic DNA and RNA sequences . This compound is also used in the synthesis of various pharmaceuticals and agrochemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism by which N,N-Dimethyloxalamide exerts its effects involves the protection of amine groups through the formation of stable amide bonds. This protection is crucial during the synthesis of nucleic acids, as it prevents unwanted side reactions. The compound is eventually removed through thermolytic cleavage, which involves heating under specific conditions to break the amide bonds and release the protected amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethylformamide (DMF)
- N,N-Dimethylacetamide (DMAc)
- N,N-Dimethylpropionamide
Uniqueness
N,N-Dimethyloxalamide is unique due to its specific use as a protecting group in nucleic acid synthesis. Unlike DMF and DMAc, which are primarily used as solvents, this compound provides stability and ease of removal, making it highly suitable for applications in synthetic biology and medicinal chemistry .
Eigenschaften
CAS-Nummer |
600-39-5 |
|---|---|
Molekularformel |
C4H8N2O2 |
Molekulargewicht |
116.12 g/mol |
IUPAC-Name |
N',N'-dimethyloxamide |
InChI |
InChI=1S/C4H8N2O2/c1-6(2)4(8)3(5)7/h1-2H3,(H2,5,7) |
InChI-Schlüssel |
ZWGBGUVGGJJWMF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



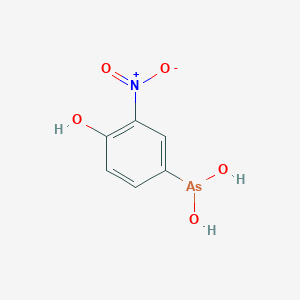
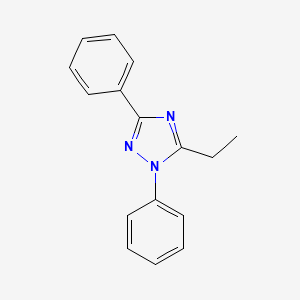
![Ethanone, 1-[4-(1-methylethyl)phenyl]-, oxime](/img/structure/B14742728.png)
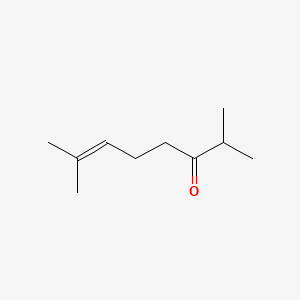
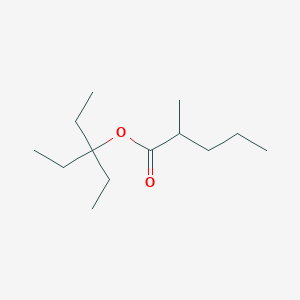
![1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14742740.png)
